4-Chloro-3',4'-(ethylenedioxy)benzophenone basic properties
4-Chloro-3',4'-(ethylenedioxy)benzophenone basic properties
An In-Depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone
Introduction
4-Chloro-3',4'-(ethylenedioxy)benzophenone is a diarylketone that belongs to the broad class of benzophenone derivatives. The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its photochemical properties and as a pharmacologically active moiety.[1][2] This guide provides a comprehensive overview of 4-Chloro-3',4'-(ethylenedioxy)benzophenone, detailing its chemical and physical properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in research and development. 4-Chloro-3',4'-(ethylenedioxy)benzophenone is identified by its unique molecular structure, which dictates its physical and chemical behavior.
Nomenclature and Structure
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Systematic IUPAC Name: (4-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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CAS Number: 101018-98-8[3]
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Molecular Formula: C₁₅H₁₁ClO₃[4]
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Synonyms: OTAVA-BB 1044020[4]
The structure combines a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group linked by a central carbonyl moiety.
Caption: Chemical structure of 4-Chloro-3',4'-(ethylenedioxy)benzophenone.
Physicochemical Data
The physical properties of the compound are essential for determining appropriate solvents, storage conditions, and handling procedures.
| Property | Value | Source |
| Melting Point | 107-108 °C | [4] |
| Boiling Point (Predicted) | 429.2 ± 45.0 °C | [4] |
| Density (Predicted) | 1.318 ± 0.06 g/cm³ | [4] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like ethanol, acetone, and methylene chloride. Insoluble in water. | [5] |
Synthesis and Purification
The primary route for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[1][6] This electrophilic aromatic substitution reaction provides a versatile and efficient method for creating the diarylketone core structure.
Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone involves the reaction of 1,4-benzodioxan with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] The 1,4-benzodioxan is the nucleophilic aromatic substrate, and the 4-chlorobenzoyl chloride is the acylating agent.
Caption: General workflow for Friedel-Crafts acylation synthesis.
Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[7][8]
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet (connected to a trap) is charged with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent (e.g., dichloromethane).
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Acylium Ion Formation: 4-Chlorobenzoyl chloride (1.0 eq) dissolved in the same solvent is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
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Acylation: A solution of 1,4-benzodioxan (1.0 eq) in the solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
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Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure 4-Chloro-3',4'-(ethylenedioxy)benzophenone.[4]
Chemical Reactivity and Potential Applications
The reactivity of 4-Chloro-3',4'-(ethylenedioxy)benzophenone is governed by its three main functional components: the ketone carbonyl group, the electron-rich benzodioxin ring, and the electron-deficient chlorophenyl ring.
Reactivity Profile
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Carbonyl Group: The ketone can undergo typical reactions such as reduction to a secondary alcohol (benzhydrol derivative) using agents like sodium borohydride. It is also a photosensitizer, capable of absorbing UV light and promoting photochemical reactions, a hallmark of the benzophenone class.[1][9]
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Aromatic Rings: The benzodioxin ring is activated towards further electrophilic substitution due to the electron-donating nature of the ether oxygens. Conversely, the chlorophenyl ring is deactivated. The chlorine atom can be substituted via nucleophilic aromatic substitution under forcing conditions.
Potential Applications in Drug Development and Research
While specific biological data for this compound is not widely published, the benzophenone scaffold is of significant interest in medicinal chemistry.[2]
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Intermediate for Pharmaceutical Synthesis: Benzophenones are key intermediates in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.[9][10] The structure of this compound could serve as a building block for more complex molecules. The chloro-substituent, in particular, provides a handle for further modification via cross-coupling reactions.
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Antimicrobial and Anticancer Research: Numerous synthetic benzophenone derivatives have been investigated for their antiproliferative, anti-inflammatory, and antimicrobial activities.[2] The presence of a halogen atom, like chlorine, can enhance the biological activity of a compound.[2]
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Photochemistry and Photobiology: As a benzophenone derivative, it is expected to be a potent photosensitizer.[1] This property is utilized in photochemistry to initiate radical reactions and has applications in photodynamic therapy, where photosensitizers are used to generate reactive oxygen species to kill cancer cells.
Caption: Potential applications derived from the core chemical structure.
Analytical Characterization
The identity and purity of 4-Chloro-3',4'-(ethylenedioxy)benzophenone are confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
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Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹.
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Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.[11]
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantitative analysis in various matrices.[12]
Safety and Handling
Conclusion
4-Chloro-3',4'-(ethylenedioxy)benzophenone is a multifaceted compound with a well-defined structure and accessible synthetic route. While its direct applications are still emerging, its structural components—the photosensitive benzophenone core, the versatile chloro-substituent, and the electron-rich benzodioxin moiety—make it a compound of significant interest. For drug development professionals and researchers, it represents a valuable building block for creating novel therapeutic agents and a potential candidate for applications in materials science and photochemistry.
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ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]
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PubMed. (2011). Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... Retrieved from [Link]
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